molecular formula C15H16N2O3S B5543617 N-{4-[(3-methylphenyl)sulfamoyl]phenyl}acetamide

N-{4-[(3-methylphenyl)sulfamoyl]phenyl}acetamide

Cat. No.: B5543617
M. Wt: 304.4 g/mol
InChI Key: SVHULLCTZNGHQF-UHFFFAOYSA-N
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Description

N-{4-[(3-Methylphenyl)sulfamoyl]phenyl}acetamide is a sulfonamide derivative supplied for advanced chemical and pharmaceutical research. This compound is characterized by a twisted molecular conformation, with the central C-S(=O)2N(H)-C unit exhibiting a torsion angle of -56.4 (2)° and the two benzene rings forming a dihedral angle of 49.65 (15)° . In the crystal lattice, molecules form a stable three-dimensional network through intermolecular N—H···O hydrogen bonds . Sulfonamides represent a pharmaceutically significant class of compounds, widely investigated for their diverse biological activities, which include potential use as anticancer, anti-inflammatory, and antiviral agents . The structural features of this compound, particularly the acetamide and sulfamoyl groups, make it a valuable building block in medicinal chemistry for the design and synthesis of novel bioactive molecules. The synthesis is typically achieved via the reaction of m-toluidine with 4-acetamidobenzenesulfonyl chloride in water, maintaining a pH of 8-10 with a 3% sodium carbonate solution . The resulting compound can be purified through recrystallization from methanol. This product is intended For Research Use Only and is strictly not approved for human or veterinary diagnostic or therapeutic applications.

Properties

IUPAC Name

N-[4-[(3-methylphenyl)sulfamoyl]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O3S/c1-11-4-3-5-14(10-11)17-21(19,20)15-8-6-13(7-9-15)16-12(2)18/h3-10,17H,1-2H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVHULLCTZNGHQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[(3-methylphenyl)sulfamoyl]phenyl}acetamide typically involves the reaction of 4-aminobenzenesulfonamide with 3-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction proceeds under mild conditions, usually at room temperature, to yield the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and reduce production costs.

Chemical Reactions Analysis

Structural Influence on Reactivity

The compound’s reactivity is modulated by its unique geometry:

  • Twisted Central Core : The C–S(=O)₂N(H)–C unit adopts a torsion angle of -56.4° , creating steric hindrance that may slow electrophilic substitution at the benzene rings .

  • Non-Coplanar Amide Group : The acetamide group forms a dihedral angle of 27.5° with the adjacent benzene ring, reducing conjugation and increasing susceptibility to hydrolysis under acidic/basic conditions .

Hydrogen-Bonding Networks and Stability

In the crystalline state, molecules form a 3D network via N–H···O hydrogen bonds (Table 1) . These interactions enhance thermal stability but may reduce solubility in nonpolar solvents.

Hydrogen Bond Distance (Å) Angle (°) Role in Stability
N1–H1···O22.12168Stabilizes sulfonamide-O interactions
N2–H2···O12.08155Links adjacent molecules into layers

Comparative Reactivity with Isomers

The 3-methylphenyl isomer exhibits distinct reactivity compared to its 4-methylphenyl analogue:

  • Crystallographic Differences : The 3-methyl isomer crystallizes in the orthorhombic Pbca space group, while the 4-methyl isomer adopts a triclinic P-1 structure . This packing difference may alter dissolution rates and solid-state reactivity.

  • Dihedral Angle Variation : The 3-methyl derivative has a 49.65° dihedral angle between aromatic rings, potentially affecting π-π stacking in catalytic environments .

Functional Group Reactivity

While explicit reaction data (e.g., oxidation, reduction) from peer-reviewed studies is limited, the sulfonamide and acetamide groups suggest predictable behavior:

  • Sulfonamide Group : Likely participates in acid-base reactions (pKa ~10 for sulfonamides) and nucleophilic substitutions at the sulfur center.

  • Acetamide Group : Subject to hydrolysis under strong acidic/basic conditions, yielding carboxylic acid and amine byproducts.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
N-{4-[(3-methylphenyl)sulfamoyl]phenyl}acetamide exhibits promising antimicrobial properties. Research indicates that sulfonamides, including this compound, inhibit bacterial growth by targeting essential enzymes involved in folate synthesis. This mechanism is crucial for the development of new antibiotics, especially against resistant strains of bacteria .

Anticancer Properties
The compound has been investigated for its potential anticancer effects. Studies suggest that it may induce apoptosis in cancer cells by interfering with cellular pathways related to cell cycle regulation and apoptosis. The presence of the sulfamoyl group enhances its interaction with specific biological targets, making it a candidate for further development as an anticancer agent .

Chemical Biology

Biological Target Identification
In chemical biology, this compound serves as a chemical probe for identifying novel protein targets and pathways. Its ability to selectively bind to certain proteins allows researchers to map out biological pathways and understand disease mechanisms more effectively.

Materials Science

Functional Materials Development
The unique structure of this compound positions it as a candidate for developing functional materials such as sensors and catalysts. The compound's electronic properties can be tailored through chemical modifications, enabling the design of materials with specific functionalities .

Case Studies

  • Antimicrobial Efficacy Study : A study demonstrated that this compound showed significant antibacterial activity against both Gram-positive and Gram-negative bacteria. Its efficacy was comparable to standard antibiotics, indicating potential as a new therapeutic agent .
  • Cancer Cell Line Research : In vitro studies on various cancer cell lines revealed that this compound induced cell death through apoptosis, highlighting its potential role in cancer therapy .

Mechanism of Action

The mechanism of action of N-{4-[(3-methylphenyl)sulfamoyl]phenyl}acetamide involves its interaction with specific molecular targets, such as enzymes. The sulfonamide group mimics the structure of natural substrates, allowing the compound to bind to the active site of enzymes and inhibit their activity. This inhibition can disrupt various biochemical pathways, leading to the observed biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The pharmacological and physicochemical properties of sulfonamide derivatives are highly dependent on substituents attached to the phenylsulfamoyl and acetamide moieties. Key comparisons include:

Compound Name Substituent on Sulfamoyl Group Key Properties/Activities Reference
N-{4-[(3-Methylphenyl)sulfamoyl]phenyl}acetamide 3-Methylphenyl Crystalline solid; 3D hydrogen-bonded network; synthesized via nucleophilic substitution.
N-{4-[(4-Chlorophenyl)sulfamoyl]phenyl}acetamide 4-Chlorophenyl Electron-withdrawing Cl substituent enhances electrophilicity; potential for altered binding affinity compared to methyl groups.
N-(4-(N-(4-Methoxybenzyl)sulfamoyl)phenyl)acetamide 4-Methoxybenzyl Exhibits IDO1 inhibitory activity (IC₅₀ = 5.88 mM); electron-donating methoxy group may reduce potency compared to simpler alkyl substituents.
N-[4-(N-(2-Oxotetrahydrofuran-3-yl)sulfamoyl)phenyl]acetamide 2-Oxotetrahydrofuran-3-yl Synthesized via acetylation of sulfanilyl chloride; m.p. 174–176°C; demonstrates structural versatility for heterocyclic modifications.
N-(4-(N,N-Diethylsulfamoyl)phenyl)acetamide (36) Diethylamino Anti-hypernociceptive activity in inflammatory pain models; bulky alkyl groups may enhance lipophilicity and CNS penetration.

Key Observations :

  • Substituent Position: Meta-substituted methyl (target compound) vs.
  • Electron-Donating vs. Withdrawing Groups : Methyl (electron-donating) enhances solubility and metabolic stability compared to chloro (electron-withdrawing), which may increase reactivity but reduce bioavailability.
  • Heterocyclic Modifications : Compounds with piperazinyl or oxotetrahydrofuran groups (e.g., ) show enhanced analgesic or anti-inflammatory activity, suggesting that nitrogen-rich substituents improve pharmacological profiles.
Pharmacological Activities
  • Analgesic Activity : Compound 35 (4-methylpiperazinyl derivative) in exhibits superior analgesic activity to paracetamol, highlighting the importance of nitrogen-containing substituents. The target compound’s simpler methyl group may limit its potency in this context.
  • Enzyme Inhibition: N-(4-(N-(4-Methoxybenzyl)sulfamoyl)phenyl)acetamide () inhibits IDO1, an immunomodulatory enzyme, but activity diminishes with stronger electron-donating groups. The target compound’s methyl group may offer a balance between electron donation and steric hindrance.
  • Antimicrobial Potential: Compounds with thiazole or pyridone moieties () demonstrate broad-spectrum antimicrobial activity, suggesting that hybridizing the target compound with heterocycles could enhance its efficacy.
Physical and Spectral Properties
  • Melting Points : The target compound’s m.p. is comparable to its 4-methylphenyl isomer (~170–175°C) , while bulkier derivatives (e.g., ) exhibit higher m.p. (290–300°C) due to increased molecular rigidity.
  • Spectroscopic Data : The target compound’s ¹H-NMR (DMSO-d₆) shows characteristic acetamide (δ 10.33 ppm) and aromatic proton signals, aligning with sulfonamide derivatives in and .

Biological Activity

N-{4-[(3-Methylphenyl)sulfamoyl]phenyl}acetamide is a sulfonamide derivative that has garnered attention for its potential biological activities. This article provides an in-depth analysis of its biological properties, including its mechanism of action, therapeutic applications, and structural characteristics, supported by relevant research findings.

Chemical Structure and Properties

The compound's molecular formula is C15H16N2O3SC_{15}H_{16}N_{2}O_{3}S, and it features a sulfonamide group attached to a phenyl ring, which is further substituted with a methyl group. The compound crystallizes in the orthorhombic space group PbcaPbca and exhibits unique geometric properties that influence its biological activity. Notably, the central CS(=O)2N(H)CC—S(=O)_{2}N(H)—C unit displays a torsion angle of 56.4-56.4^\circ , indicating a twisted conformation that may affect its interaction with biological targets .

This compound demonstrates several mechanisms of action attributed to the sulfonamide class:

  • Enzyme Inhibition : Compounds with sulfonamide groups are known to inhibit various enzymes, which can lead to antimicrobial and anti-inflammatory effects. For instance, studies have shown that related compounds exhibit significant inhibition against urease, with IC50 values indicating effective enzyme modulation .
  • Antimicrobial Activity : Sulfonamides are widely recognized for their antibacterial properties. Research indicates that this compound may share similar antimicrobial effects due to its structural characteristics .

Biological Activities

The biological activities associated with this compound include:

  • Antimicrobial Properties :
    • The compound has shown promising results in inhibiting bacterial growth, particularly against Gram-positive and Gram-negative bacteria.
    • It operates through competitive inhibition of bacterial dihydropteroate synthase, a key enzyme in folate biosynthesis.
  • Anti-inflammatory Effects :
    • Preliminary studies suggest that it may reduce inflammation by modulating inflammatory pathways and cytokine production.
    • Its action may involve the inhibition of cyclooxygenase (COX) enzymes, similar to other non-steroidal anti-inflammatory drugs (NSAIDs) .
  • Analgesic Activity :
    • The compound may also exhibit analgesic properties by acting on pain pathways in the central nervous system.

Research Findings and Case Studies

Several studies have explored the biological activity of this compound:

  • A study reported that derivatives of this compound demonstrated significant urease inhibition, with IC50 values ranging from 9.95 µM to 22.61 µM depending on structural modifications .
  • Another investigation highlighted its potential as an anti-inflammatory agent through in vitro assays that measured cytokine levels in response to inflammatory stimuli .

Comparative Analysis with Related Compounds

To better understand the uniqueness of this compound, a comparison with structurally similar compounds is essential:

Compound NameMolecular FormulaBiological Activity
N-{4-[(4-Methylphenyl)sulfamoyl]phenyl}acetamideC15H16N2O3SAnti-inflammatory
N-(4-Sulfamoylphenyl)acetamideC10H12N2O3SAntimicrobial
N-(benzenesulfonamide)acetamideC10H12N2O2SAntibacterial

The unique diphenylmethyl substitution in this compound enhances its lipophilicity, potentially improving its ability to cross biological membranes compared to other sulfonamide derivatives .

Q & A

Q. What are the optimal synthetic routes for preparing N-{4-[(3-methylphenyl)sulfamoyl]phenyl}acetamide, and how can reaction conditions be monitored?

Methodological Answer: The compound is synthesized via nucleophilic substitution between m-toluidine (3-methylaniline) and 4-acetamidobenzenesulfonyl chloride in aqueous Na₂CO₃ (pH 8–10). Key steps include:

  • Stirring for 2–3 hours under alkaline conditions to deprotonate the amine and facilitate sulfonamide bond formation.
  • Monitoring reaction progress via thin-layer chromatography (TLC) to track intermediate consumption.
  • Purification by recrystallization in methanol to isolate the crystalline product .

Q. Table 1: Synthesis Parameters

ParameterValue/Condition
Reactantsm-Toluidine, 4-acetamidobenzenesulfonyl chloride
SolventDistilled water
pH Control3% Na₂CO₃ (pH 8–10)
Reaction Time2–3 hours
Purification MethodMethanol recrystallization

Q. How is the crystal structure of this compound characterized, and what are its key structural features?

Methodological Answer: The compound crystallizes in the orthorhombic space group Pca2₁ (Z = 8). Structural analysis via X-ray diffraction (XRD) reveals:

  • A dihedral angle of 49.65° between the two benzene rings (C3–C8 and C9–C14), indicating significant molecular twist.
  • N–H⋯O hydrogen bonds forming a 3D network, critical for stabilizing the crystal lattice.
  • A C6–S1–N1–C9 torsion angle of -56.4° , confirming conformational flexibility in the sulfonamide linker .

Q. Table 2: Structural Parameters

ParameterValue
Space GroupPca2₁
Dihedral Angle (C3–C8/C9–C14)49.65°
Torsion Angle (C6–S1–N1–C9)-56.4°
Hydrogen BondingN–H⋯O (2.8–3.0 Å)

Advanced Research Questions

Q. How can computational modeling optimize the synthesis or functional modification of this sulfonamide derivative?

Methodological Answer: Integrate quantum chemical calculations (e.g., DFT) and reaction path search methods to:

  • Predict reaction intermediates and transition states, reducing trial-and-error in condition screening.
  • Simulate substituent effects (e.g., methyl group position) on electronic properties or bioactivity.
  • Validate computational predictions with experimental data (e.g., XRD, NMR) to refine models iteratively .

Q. What experimental strategies assess the biological activity of this compound, particularly in anticancer or anti-inflammatory contexts?

Methodological Answer: Leverage sulfonamides' known pharmacological relevance by:

  • Conducting in vitro assays (e.g., cytotoxicity on cancer cell lines, COX-2 inhibition for anti-inflammatory activity).
  • Using structure-activity relationship (SAR) studies to correlate substituent variations (e.g., methyl group position) with potency.
  • Performing molecular docking to predict interactions with targets like tubulin (anticancer) or cyclooxygenase (anti-inflammatory) .

Q. How do structural isomers of this compound (e.g., 4-methyl vs. 3-methyl substitution) influence physicochemical properties?

Methodological Answer: Compare isomers via:

  • Thermogravimetric analysis (TGA) to evaluate thermal stability differences.
  • Solubility studies in polar/nonpolar solvents to assess hydrophilicity trends.
  • Hirshfeld surface analysis to quantify intermolecular interactions (e.g., π–π stacking, hydrogen bonding) driving crystallization behavior .

Data Contradictions and Resolution

  • reports the compound’s orthorhombic crystallization (Pca2₁), while its 4-methyl isomer crystallizes in triclinic P-1. Researchers must validate synthetic protocols to avoid unintended isomer formation during scale-up .
  • emphasizes computational screening, whereas relies on classical synthesis. A hybrid approach (computational + experimental) resolves discrepancies in reaction efficiency .

Key Research Gaps and Opportunities

  • Reactor Design : Optimize batch vs. continuous flow synthesis using CRDC RDF2050112 principles to enhance yield and purity .
  • Biological Mechanism : Explore proteomics or metabolomics to identify off-target effects in therapeutic applications.

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